Diethyl 2,2'-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate

Description

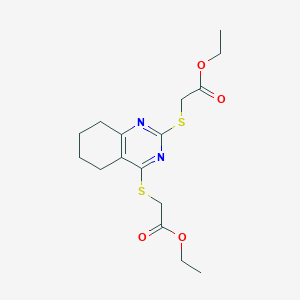

Diethyl 2,2'-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate is a sulfur-containing heterocyclic compound featuring a tetrahydroquinazoline core linked to two diethyl acetoxyethyl sulfanyl groups. The diethyl ester groups enhance solubility in organic solvents, while the sulfanediyl bridges contribute to its reactivity and ability to form stable derivatives.

Properties

Molecular Formula |

C16H22N2O4S2 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

ethyl 2-[[2-(2-ethoxy-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate |

InChI |

InChI=1S/C16H22N2O4S2/c1-3-21-13(19)9-23-15-11-7-5-6-8-12(11)17-16(18-15)24-10-14(20)22-4-2/h3-10H2,1-2H3 |

InChI Key |

CQDVNANCQHERNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=NC(=NC2=C1CCCC2)SCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate typically involves multiple steps. One common method includes the reaction of 5,6,7,8-tetrahydroquinazoline with diethyl acetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization ensures the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanediyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The sulfanediyl groups may participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Triazine Cores

(a) Diethyl 2,2'-((((p-Tolylazanediyl)bis(ethane-2,1-diyl))bis(4-phenyl-4H-1,2,4-triazole-5,3-diyl))bis(sulfanediyl))diacetate (Compound 13)

- Core Structure : 1,2,4-Triazole ring substituted with phenyl and p-tolyl groups.

- Synthesis : Method A (ethyl chloroacetate, K₂CO₃, DMF, 40°C; 80% yield) .

- Physical Properties : White crystals, m.p. 131–132°C.

- Key Differences : The triazole core lacks the fused bicyclic system of tetrahydroquinazoline, reducing steric hindrance. This may enhance reactivity in S-alkylation or biological targeting .

(b) Di-tert-butyl 2,2'-((6-(naphthalen-1-yl)-1,3,5-triazine-2,4-diyl)bis(sulfanediyl))diacetate (12a)

- Core Structure : 1,3,5-Triazine substituted with naphthyl and tert-butyl ester groups.

- Synthesis : Microwave-assisted coupling (120°C, 20 min; 50% yield) .

- Physical Properties : Colorless oil; NMR (δ 3.80 ppm for CH₂, 1.47 ppm for tert-butyl) .

- The triazine core offers distinct electronic properties for ligand-receptor interactions .

Pyrimidine and Pyrazole Derivatives

(a) Diethyl 2,2’-((5-Cyano-6-(1,3-diphenyl-1H-pyrazol-4-yl)pyrimidine-2,4-diyl)bis(sulfanediyl))diacetate (13)

- Core Structure: Pyrimidine substituted with cyano and diphenylpyrazole groups.

- Key Differences: The pyrimidine-pyrazole hybrid core introduces electron-withdrawing (cyano) and bulky (diphenyl) groups, which may modulate cytotoxicity or antimicrobial activity compared to the tetrahydroquinazoline derivative .

Sulfanediyl-Linked Diacetates with Varied Substituents

(a) Diethyl 2,2'-methylenebis(sulfanediyl)diacetate

- Structure : Methylene bridge between sulfurs, linked to ethyl esters.

(b) 2,2'-((1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl))diacetamide

Comparative Data Table

Biological Activity

Diethyl 2,2'-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate is a complex organic compound notable for its potential biological activities. This compound features a unique chemical structure that includes a tetrahydroquinazoline moiety and sulfanediyl linkages, which contribute to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 370.49 g/mol .

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features:

- Tetrahydroquinazoline Core: Known for various pharmacological effects.

- Sulfanediyl Linkages: Enhance the compound's reactivity and potential biological activity.

- Diethyl Acetate Groups: Contribute to the ester functionality.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds with similar tetrahydroquinazoline structures have been reported to inhibit microbial growth effectively. For instance:

- In vitro studies indicate that derivatives of tetrahydroquinazoline show activity against various bacteria and fungi.

- The compound's sulfanediyl linkages may also contribute to its antimicrobial efficacy by disrupting microbial cell membranes.

Anticancer Activity

Research indicates that this compound may possess cytotoxic effects against cancer cell lines. Notable findings include:

- Cytotoxicity Tests: Similar compounds have demonstrated the ability to induce apoptosis in cancer cells.

- Mechanism of Action: The tetrahydroquinazoline moiety is believed to interfere with cellular signaling pathways critical for cancer cell survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Diethyl 2,2'-(piperazine-1,4-diyl)diacetate | Contains piperazine instead of tetrahydroquinazoline | Antimicrobial |

| Diethyl 2-(ethane-1,2-diylbis(oxy))diacetate | Similar ester structure | Potentially less biologically active |

| Diethyl 2-(ethylimino)diacetate | Contains imino group | Antimicrobial properties |

This table highlights how this compound stands out due to its complex structure and enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

- Antimicrobial Activity Study:

- A study conducted on similar compounds demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth when treated with derivatives containing the tetrahydroquinazoline ring.

- Cytotoxicity Assessment:

- Research involving human cancer cell lines showed that compounds with the tetrahydroquinazoline structure exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.